N-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]acetamide N-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 5496-28-6
VCID: VC6967038
InChI: InChI=1S/C23H19N3O/c1-16(27)24-20-14-12-19(13-15-20)23-25-21(17-8-4-2-5-9-17)22(26-23)18-10-6-3-7-11-18/h2-15H,1H3,(H,24,27)(H,25,26)
SMILES: CC(=O)NC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula: C23H19N3O
Molecular Weight: 353.425

N-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]acetamide

CAS No.: 5496-28-6

Cat. No.: VC6967038

Molecular Formula: C23H19N3O

Molecular Weight: 353.425

* For research use only. Not for human or veterinary use.

N-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]acetamide - 5496-28-6

Specification

CAS No. 5496-28-6
Molecular Formula C23H19N3O
Molecular Weight 353.425
IUPAC Name N-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]acetamide
Standard InChI InChI=1S/C23H19N3O/c1-16(27)24-20-14-12-19(13-15-20)23-25-21(17-8-4-2-5-9-17)22(26-23)18-10-6-3-7-11-18/h2-15H,1H3,(H,24,27)(H,25,26)
Standard InChI Key OUYYMJSSSIVXJK-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4

Introduction

Chemical Synthesis and Structural Characterization

Synthetic Routes

The synthesis of N-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]acetamide typically begins with the preparation of 4-(4,5-diphenyl-1H-imidazol-2-yl)aniline. This intermediate is synthesized via a cyclocondensation reaction between benzil, ammonium acetate, and 4-aminobenzaldehyde under reflux conditions in acetic acid. The aniline derivative is subsequently acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine to yield the final acetamide product .

Key reaction steps include:

  • Imidazole ring formation: Benzil reacts with 4-aminobenzaldehyde and ammonium acetate at 120°C for 6–8 hours to form 4-(4,5-diphenyl-1H-imidazol-2-yl)aniline.

  • Acetylation: The aniline intermediate is treated with acetic anhydride (1.2 equivalents) in dichloromethane at 0–5°C for 2 hours, followed by room-temperature stirring for 12 hours.

Characterization Techniques

The compound’s structure is confirmed through spectroscopic and analytical methods:

TechniqueKey ObservationsReference
IR SpectroscopyN-H stretch (3280 cm⁻¹), C=O stretch (1665 cm⁻¹), C-N stretch (1340 cm⁻¹)
1H NMRδ 2.15 (s, 3H, CH₃), δ 7.25–7.65 (m, 14H, aromatic), δ 9.82 (s, 1H, NH)
13C NMRδ 24.8 (CH₃), δ 121.4–138.7 (aromatic carbons), δ 168.5 (C=O)
Mass SpectrometryMolecular ion peak at m/z 353.42 (M⁺)

Biological Activities and Mechanisms

Table 1: Anticancer Activity of Analogous Imidazole Derivatives

Compound ClassCell Line (IC₅₀)Mechanism of ActionReference
2-Substituted imidazole-acetamidesHT-29 (12.4 µM), MCF-7 (18.7 µM)DNA intercalation, apoptosis induction
Imidazole-benzothiazole hybridsHepG2 (15.67 µg/mL)Topoisomerase II inhibition
1,3,5-Substituted dihydrobenzimidazolesMDA-MB-231 (6.2 nM)Cell cycle arrest (G2/M phase)

These analogs induce apoptosis via mitochondrial membrane depolarization and caspase-3 activation . The acetamide moiety enhances solubility, facilitating cellular uptake, while the diphenylimidazole core intercalates DNA and inhibits topoisomerases .

Antimicrobial Properties

Imidazole derivatives demonstrate broad-spectrum antimicrobial activity. For example, 3-(1-(3,4-dimethoxyphenethyl)-4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives exhibit minimum inhibitory concentrations (MICs) of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli . The mechanism involves disruption of microbial cell membranes via hydrophobic interactions with phenyl groups .

Structure-Activity Relationships (SAR)

Critical structural features influencing bioactivity include:

  • Imidazole core: The planar structure enables π-π stacking with DNA bases and hydrophobic pockets in enzymes .

  • 4,5-Diphenyl substitution: Enhances lipophilicity, improving membrane permeability .

  • Acetamide side chain: Increases water solubility and hydrogen-bonding capacity with target proteins .

  • Para-substituted phenyl ring: Optimizes steric interactions with kinase active sites .

Pharmacokinetic and Toxicological Considerations

Though pharmacokinetic data for N-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]acetamide are unavailable, imidazole derivatives generally exhibit:

  • Absorption: Moderate oral bioavailability (40–60%) due to first-pass metabolism .

  • Metabolism: Hepatic cytochrome P450-mediated oxidation of phenyl rings .

  • Toxicity: Low acute toxicity (LD₅₀ > 500 mg/kg in rodents) but potential hepatotoxicity at high doses .

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